REACTION_SMILES
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[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[O:10][C:11](=[O:12])[NH:13][c:14]1[cH:15][cH:16][c:17]([O:18][CH2:19][C:20](=[O:21])[O:22][CH2:23][CH3:24])[cH:25][cH:26]1.[CH3:28][OH:29].[ClH:27].[Na+:2].[OH-:1]>>[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[O:10][C:11](=[O:12])[NH:13][c:14]1[cH:15][cH:16][c:17]([O:18][CH2:19][C:20](=[O:21])[OH:22])[cH:25][cH:26]1
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Name
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CCOC(=O)COc1ccc(NC(=O)OCc2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COc1ccc(NC(=O)OCc2ccccc2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Type
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product
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Smiles
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O=C(O)COc1ccc(NC(=O)OCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |